molecular formula C16H22F3N3O2 B14072098 Tert-butyl 4-(3-amino-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-amino-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Cat. No.: B14072098
M. Wt: 345.36 g/mol
InChI Key: RGRNLZRFZFZTPJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-amino-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl carbamate group and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-amino-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic aromatic substitution using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 4-(3-amino-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the effects of trifluoromethyl groups on biological activity.

    Industrial Applications: It is employed in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-amino-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-amino-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H22F3N3O2

Molecular Weight

345.36 g/mol

IUPAC Name

tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22F3N3O2/c1-15(2,3)24-14(23)22-6-4-21(5-7-22)13-9-11(16(17,18)19)8-12(20)10-13/h8-10H,4-7,20H2,1-3H3

InChI Key

RGRNLZRFZFZTPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

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